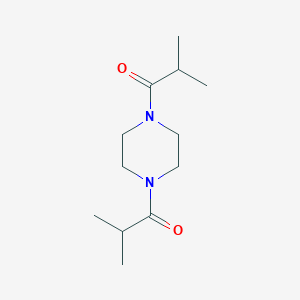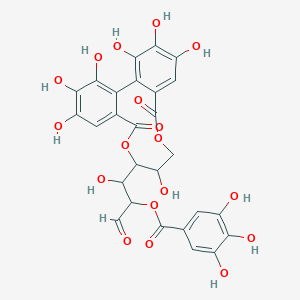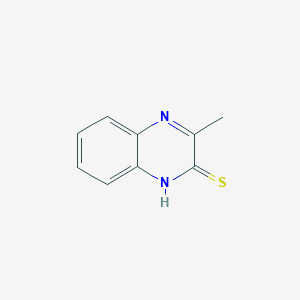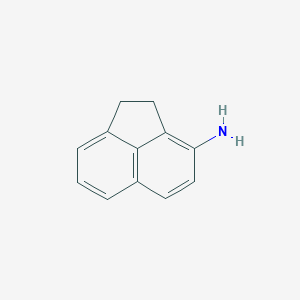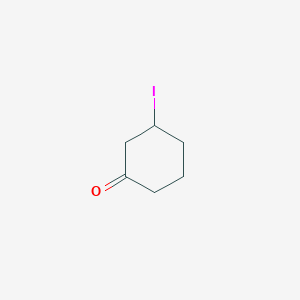
3-Iodocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodocyclohexan-1-one is a chemical compound that belongs to the class of cyclic ketones. It is a white crystalline powder with a molecular formula of C6H9IO. This compound is widely used in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-Iodocyclohexan-1-one is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. This compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Iodocyclohexan-1-one. However, it has been reported that this compound can inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Iodocyclohexan-1-one in lab experiments is its high reactivity towards various electrophiles. This compound can be used as a versatile building block in the synthesis of various organic compounds. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 3-Iodocyclohexan-1-one. One of the potential applications of this compound is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. Another potential application is in the development of new agrochemicals with improved crop yield and disease resistance.
Conclusion:
In conclusion, 3-Iodocyclohexan-1-one is a versatile compound that has a wide range of scientific research applications. Its unique properties make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 3-Iodocyclohexan-1-one is a multi-step process that involves the reaction of cyclohexanone with iodine and phosphorus. The first step involves the formation of an intermediate compound, 3-iodocyclohexanol, by the reaction of cyclohexanone with iodine and phosphorus in the presence of water. This intermediate compound is then oxidized using sodium hypochlorite to form 3-Iodocyclohexan-1-one.
Wissenschaftliche Forschungsanwendungen
3-Iodocyclohexan-1-one is widely used in scientific research applications due to its unique properties. It is commonly used as a building block in the synthesis of various organic compounds. This compound is also used as a reagent in the synthesis of biologically active compounds such as pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
62784-61-6 |
|---|---|
Produktname |
3-Iodocyclohexan-1-one |
Molekularformel |
C6H9IO |
Molekulargewicht |
224.04 g/mol |
IUPAC-Name |
3-iodocyclohexan-1-one |
InChI |
InChI=1S/C6H9IO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 |
InChI-Schlüssel |
BCQOJHJQCYPXCE-UHFFFAOYSA-N |
SMILES |
C1CC(CC(=O)C1)I |
Kanonische SMILES |
C1CC(CC(=O)C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



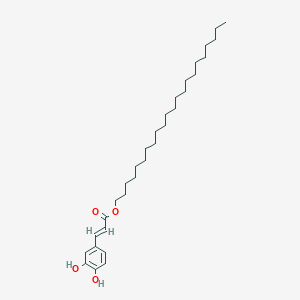
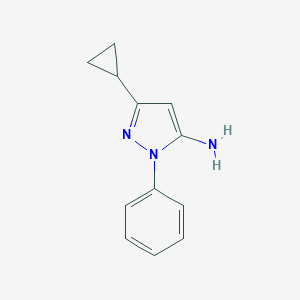
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
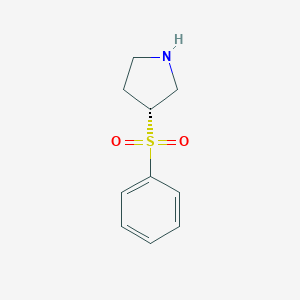
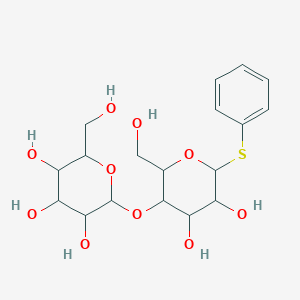
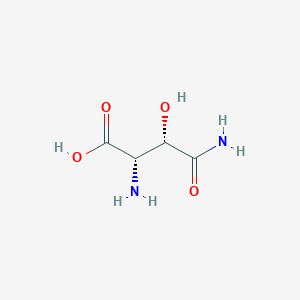

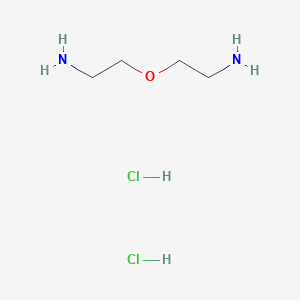
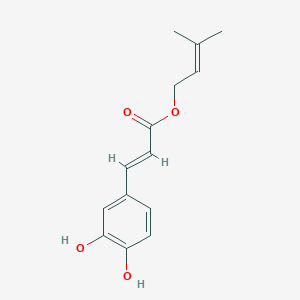
![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)
